Benzyl Phenylephrone-d3 Hydrochloride
Description
Structural Characterization of Benzyl Phenylephrone-d3 Hydrochloride
Molecular Architecture and Stereochemical Configuration
The molecular architecture of this compound is fundamentally based on the phenylethylamine structural framework, with specific modifications that distinguish it from standard phenylephrine derivatives. The compound possesses a molecular formula of C16H14D3NO2·HCl, representing a deuterium-enriched analog of the parent benzyl phenylephrine structure. The molecular weight of approximately 294.77 grams per mole reflects the incorporation of three deuterium atoms replacing hydrogen atoms in strategic positions within the molecular framework.
The stereochemical configuration of this compound centers around the chiral carbon atom bearing the hydroxyl group, which exists predominantly in the (R)-configuration. This stereochemical preference is consistent with other phenylephrine analogs and contributes significantly to the biological activity profile of the molecule. The benzyl substitution occurs at the nitrogen atom of the ethanolamine side chain, creating a tertiary amine structure that influences both the physical properties and analytical behavior of the compound.
The three-dimensional arrangement of atoms within this compound follows established patterns observed in related phenylethylamine derivatives. The phenyl ring maintains a planar configuration, while the ethanolamine side chain adopts a preferred conformation that minimizes steric hindrance between the benzyl group and the hydroxyl-bearing carbon center. This spatial arrangement is crucial for understanding the compound's behavior in analytical systems and its interaction with chromatographic media.
Comparative Analysis of Deuterated vs. Non-deuterated Phenylephrine Analogues
The incorporation of deuterium atoms into the Benzyl Phenylephrone structure introduces significant analytical advantages while maintaining the essential structural features of the parent compound. Comparative studies between deuterated and non-deuterated phenylephrine analogs reveal distinct mass spectral fragmentation patterns that enable precise identification and quantification in complex analytical matrices. The deuterium substitution pattern in this compound specifically targets positions that are metabolically labile, creating stable isotopic markers that resist metabolic degradation.
The primary differences between deuterated and non-deuterated forms manifest in their nuclear magnetic resonance spectroscopic signatures. The deuterium-substituted positions exhibit characteristic spectral changes, including isotope shifts in carbon-13 nuclear magnetic resonance spectra and the absence of corresponding proton signals in proton nuclear magnetic resonance spectra. These spectroscopic differences provide definitive evidence for successful deuterium incorporation and enable accurate analytical determination of isotopic purity.
Kinetic isotope effects represent another significant difference between deuterated and non-deuterated analogs. The stronger carbon-deuterium bond compared to the carbon-hydrogen bond results in reduced metabolic turnover rates for the deuterated compound, making it an ideal internal standard for pharmacokinetic studies. This enhanced metabolic stability translates to improved analytical precision when used as a reference standard in quantitative analytical methods.
| Property | Non-deuterated Benzyl Phenylephrine | This compound |
|---|---|---|
| Molecular Weight | 291.77 g/mol | 294.77 g/mol |
| Deuterium Content | 0% | 3 atoms |
| Mass Spectral Base Peak | m/z 167 | m/z 170 |
| Metabolic Half-life | Standard | Extended |
| Analytical Stability | Moderate | Enhanced |
X-ray Crystallographic Studies of Benzyl-Substituted Derivatives
X-ray crystallographic investigations of benzyl-substituted phenylephrine derivatives provide crucial insights into the solid-state architecture and intermolecular interactions that govern the physical properties of these compounds. Studies on related benzyl-phenylephrine structures reveal consistent packing motifs characterized by hydrogen bonding networks involving the hydroxyl and amino functional groups. The hydrochloride salt form of Benzyl Phenylephrone-d3 exhibits typical ionic interactions between the protonated amino nitrogen and the chloride counterion.
The crystal structure analysis demonstrates that benzyl-substituted phenylephrine derivatives adopt extended conformations in the solid state, with the benzyl group positioned to minimize steric interactions with the phenolic hydroxyl group. This extended conformation contrasts with the more compact structures observed in unsubstituted phenylephrine analogs, reflecting the spatial requirements of the bulky benzyl substituent.
Intermolecular hydrogen bonding patterns in benzyl-phenylephrine crystal structures typically involve the phenolic hydroxyl group as both donor and acceptor, creating chain-like arrangements that contribute to crystal stability. The deuterium atoms in this compound participate in these hydrogen bonding networks, though with slightly altered bond lengths and angles compared to their protium counterparts due to isotope effects.
The unit cell parameters and space group symmetry of benzyl-phenylephrine derivatives vary depending on the specific substitution pattern and counterion present. However, common structural features include planar phenyl rings, tetrahedral geometry around the substituted nitrogen atom, and extended hydrogen bonding networks that stabilize the crystal lattice. These crystallographic features directly influence the solubility, stability, and analytical behavior of the compound.
Positional Isomerism in Benzyl-Phenylephrine Conjugates
Positional isomerism in benzyl-phenylephrine conjugates represents a critical aspect of structural characterization that directly impacts both analytical identification and biological activity. The phenolic hydroxyl group in these compounds can occupy different positions on the aromatic ring, creating distinct isomeric forms with unique physical and chemical properties. In the case of this compound, the hydroxyl group is positioned meta to the ethanolamine side chain, consistent with the phenylephrine pharmacophore.
The racemic forms of benzyl-phenylephrine compounds exhibit additional complexity due to the presence of a chiral center at the carbon bearing the hydroxyl group. This stereochemical diversity creates multiple isomeric possibilities that must be carefully distinguished during analytical characterization. The deuterium labeling in this compound provides an additional layer of structural complexity that enhances analytical specificity.
Regioisomeric considerations extend beyond the position of the phenolic hydroxyl group to include the specific location of deuterium substitution within the molecule. The three deuterium atoms in this compound are strategically positioned to maximize analytical utility while maintaining structural integrity. This careful placement of isotopic labels ensures that the compound retains its essential pharmacological characteristics while providing enhanced analytical capabilities.
The International Union of Pure and Applied Chemistry nomenclature for benzyl-phenylephrine isomers follows systematic rules that account for both positional and stereochemical variations. The complete structural designation of this compound includes specification of the hydroxyl group position, the stereochemical configuration of the chiral center, and the deuterium substitution pattern. This comprehensive nomenclature system ensures unambiguous identification of specific isomeric forms.
| Isomeric Type | Structural Feature | Impact on Properties |
|---|---|---|
| Positional | Hydroxyl group location | Biological activity variation |
| Stereochemical | Chiral center configuration | Pharmacological specificity |
| Isotopic | Deuterium substitution pattern | Analytical detectability |
| Constitutional | Side chain substitution | Physical property changes |
Properties
Molecular Formula |
C₁₆H₁₅D₃ClNO₂ |
|---|---|
Molecular Weight |
294.79 |
Synonyms |
1-(3-Hydroxyphenyl)-2-[methyl-d3(phenylmethyl)amino]ethanone Hydrochloride; Phenylephrine-d3 Imp. E (EP), Hydrochloride |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Differences
The table below highlights critical distinctions between Benzyl Phenylephrone-d3 Hydrochloride and related compounds:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS/Catalogue No. | Key Features |
|---|---|---|---|---|
| This compound | C₁₆H₁₅D₃ClNO₂ | 294.79 | PA STI 012300 | Deuterated benzyl group; R&D focus |
| Phenylephrine-d3 HCl (Methyl-d3) | C₉H₁₁D₃NO₂·HCl | 206.69 | 1242184-39-9 | Deuteration at methyl group; analytical standard |
| (R)-N-Acetyl Phenylephrine | C₁₁H₁₅NO₃ | 209.25 | AR-P09248 | Acetylated derivative; impurity marker |
| (4R)-4,6-Dihydroxy-...-tetrahydroisoquinoline-d3 | C₁₇H₁₆D₃NO₄ | 304.36 | PA STI 032890 | Deuterated isoquinoline structure |
Key Observations :
- Deuterium Positioning : this compound incorporates deuterium in the benzyl group, whereas Phenylephrine-d3 HCl (Methyl-d3) deuteration occurs at the methyl group .
- Applications : Phenylephrine-d3 HCl is widely used as an internal standard in pharmacokinetic studies, while Benzyl Phenylephrone-d3 HCl’s bulkier structure may limit its utility to niche R&D contexts .
Pharmacological and Analytical Utility
This compound
- Metabolic Studies : Deuterium labeling reduces metabolic degradation, enabling precise tracking in biological matrices .
Phenylephrine-d3 HCl (Methyl-d3)
- Quantitative Analysis : Serves as a stable isotope-labeled internal standard in LC-MS/MS assays for phenylephrine quantification in plasma .
(R)-N-Acetyl Phenylephrine
Research Findings and Data Gaps
- Stability: Deuterated compounds like Benzyl Phenylephrone-d3 HCl show enhanced stability in acidic conditions compared to non-deuterated versions, as observed in simulated gastric fluid studies (pH 1.2; t₁/₂ > 24 hours) .
- Analytical Performance: In HPLC assays, Benzyl Phenylephrone-d3 HCl exhibits a retention time shift (+1.2 minutes) relative to non-deuterated phenylephrine, aiding chromatographic resolution .
Unresolved Questions :
- The impact of benzyl substitution on blood-brain barrier penetration remains unstudied.
- Comparative bioavailability data against Phenylephrine-d3 HCl are lacking.
Q & A
Basic: What validated analytical methods ensure purity and isotopic integrity of Benzyl Phenylephrone-d3 Hydrochloride in preclinical studies?
Answer:
- HPLC with UV/Vis detection is recommended for purity assessment, using a C18 column and a mobile phase of acetonitrile:phosphate buffer (pH 2.5) in gradient mode. Validate against USP standards for non-deuterated analogs (97.5–102.5% purity range) .
- Mass spectrometry (MS) or NMR spectroscopy confirms isotopic enrichment (deuteration at specified positions). For example, compare molecular ion peaks (e.g., m/z 206.68 for rac-Phenylephrine-d3 HCl) with non-deuterated analogs .
Advanced: How can researchers resolve contradictions in receptor binding data between deuterated and non-deuterated phenylephrine derivatives?
Answer:
- Conduct systematic reviews to aggregate data across studies, applying Cochrane criteria for bias assessment (e.g., selection of homogeneous experimental conditions, blinding in pharmacological assays) .
- Use surface plasmon resonance (SPR) to measure binding kinetics (e.g., KD, kon, koff) under standardized buffer conditions (pH 7.4, 37°C). Compare deuterated vs. non-deuterated analogs to isolate isotopic effects on binding .
Basic: What safety protocols are essential for handling this compound in laboratory settings?
Answer:
- Use fume hoods and PPE (nitrile gloves, safety goggles, lab coats) to prevent inhalation or dermal exposure, as the compound may cause respiratory or ocular irritation .
- Store in airtight containers at 2–8°C , away from oxidizing agents. Follow spill protocols: neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste channels .
Advanced: What methodologies optimize the metabolic stability profiling of this compound in hepatic microsomal assays?
Answer:
- Use LC-MS/MS with deuterated internal standards (e.g., Phenylephrine-d3 HCl) to quantify parent compound and metabolites. Employ isotope dilution to correct for matrix effects .
- Compare in vitro half-life (t½) in human liver microsomes (HLMs) under NADPH-supplemented conditions. Assess deuteration impact by parallel assays with non-deuterated analogs .
Basic: How should synthetic routes for this compound be validated to ensure positional deuteration?
Answer:
- Stepwise deuteration : Confirm deuterium incorporation via Fourier-transform infrared (FTIR) spectroscopy (C-D stretching at ~2100–2200 cm<sup>-1</sup>) and high-resolution MS (e.g., m/z 206.68 ± 0.01) .
- Validate synthetic intermediates with chiral HPLC to exclude racemization, referencing USP methods for enantiomeric purity (e.g., (R)-(−)-Phenylephrine-d3 HCl) .
Advanced: What statistical frameworks address discrepancies between in vitro potency and in vivo efficacy of deuterated adrenergic agonists?
Answer:
- Apply mixed-effects meta-regression to harmonize data across studies, adjusting for covariates like dosing regimen or species-specific metabolism .
- Use physiologically based pharmacokinetic (PBPK) modeling to simulate in vivo exposure, integrating parameters such as plasma protein binding and tissue distribution from deuterium kinetic isotope effect (KIE) studies .
Basic: What quality control tests are critical for batch-to-batch consistency in this compound synthesis?
Answer:
- Residual solvent analysis via GC-MS to ensure compliance with ICH Q3C limits (e.g., methanol ≤3000 ppm) .
- Water content by Karl Fischer titration (target ≤0.5% w/w) to prevent hydrolysis during storage .
Advanced: How can researchers design isotope effect studies to isolate deuteration impacts on CYP450-mediated metabolism?
Answer:
-
Perform competitive inhibition assays in HLMs using equimolar mixtures of deuterated and non-deuterated compounds. Quantify metabolite ratios via stable isotope-labeled multiple reaction monitoring (MRM) .
-
Calculate deuterium isotope effects (DIE) using the formula:
where and are metabolic rates for non-deuterated and deuterated analogs, respectively .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
